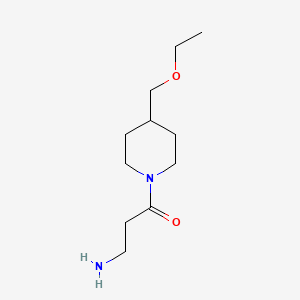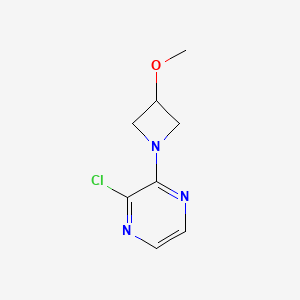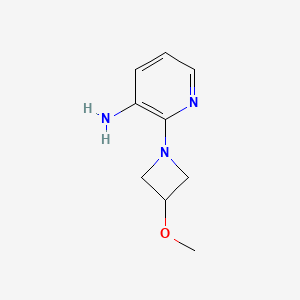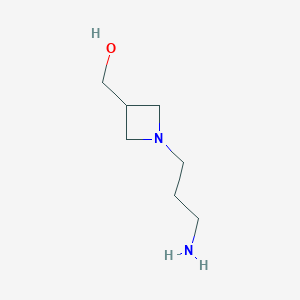
3-氨基-1-(4-(乙氧甲基)哌啶-1-基)丙酮
描述
3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one (3-AMEP) is a synthetic compound that is used in the laboratory for various scientific and medical research applications. 3-AMEP is a derivative of the piperidine family and was first synthesized in the mid-1980s. It has since become an important tool in the field of organic chemistry, with applications in the synthesis of a variety of organic compounds and in the study of biochemical and physiological processes.
科学研究应用
晶体结构分析
对与3-氨基-1-(4-(乙氧甲基)哌啶-1-基)丙酮结构相关的化合物的晶体结构进行研究,揭示了基于特定基团相对于哌啶环的倾斜角度的构象差异。例如,对哌啶-4-基亚胺苯碳酸酯衍生物进行分析,以了解乙基和异丙基基团对分子构象的影响,展示了材料科学和化学中结构分析和设计的多样潜力 (Raghuvarman et al., 2014)。
糖苷酶抑制研究
对多羟基吲哚啉类化合物进行研究,这些化合物通过哌啶基团具有结构相似性,揭示了潜在的糖苷酶抑制活性。这突显了该化合物在开发与糖苷酶酶相关疾病的治疗剂方面的相关性 (Baumann et al., 2008)。
生物医学应用的可生物降解聚合物
探索类似于乙基-3-(4-(羟甲基)哌啶-1-基)丙酸酯(EHMPP)的化合物的合成及其聚合,用于制备可生物降解的聚(β-氨基酯)。这些材料在基因传递方面具有潜在应用,展示了该化合物在新生物材料开发中的相关性 (Martino等,2012)。
抗菌活性
合成了3-氨基-1-(4-(乙氧甲基)哌啶-1-基)丙酮衍生物,并对其进行了抗菌活性评估。这项研究有助于寻找具有潜在应用于对抗耐药细菌菌株的新抗菌剂 (Fandaklı等,2012)。
抗肿瘤活性
从相关化合物合成基于哌嗪的三级氨基醇,并评估其抗肿瘤活性,强调了这一化学类别在开发潜在癌症治疗药物中的重要性。对合成化合物对肿瘤DNA甲基化的影响的研究为新的癌症治疗模式提供了途径 (Hakobyan et al., 2020)。
属性
IUPAC Name |
3-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERIHGCHDZIDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















